Product packaging for Stannane, triethyl(1-methylethyl)-(Cat. No.:CAS No. 17582-52-4)

Stannane, triethyl(1-methylethyl)-

Cat. No.: B095451
CAS No.: 17582-52-4
M. Wt: 248.98 g/mol
InChI Key: KXDZEAOZOYUDRH-UHFFFAOYSA-N
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Description

Overview of Organotin Compounds and Stannanes

Organotin compounds, or stannanes, are a class of organometallic compounds that feature at least one tin-carbon bond. wikipedia.orgchemeurope.com The parent compound of this family is stannane (B1208499) (SnH4), an unstable, colorless gas. The stability of stannanes increases with the number of organic substituents. wikipedia.org Organotin chemistry, a significant area within organometallic chemistry, focuses on the synthesis, structure, reactivity, and applications of these compounds. wikipedia.orgsolubilityofthings.com

These compounds are versatile and have found numerous industrial applications, including as stabilizers for polyvinyl chloride (PVC), catalysts in various chemical reactions, and as biocides. chemeurope.comlupinepublishers.com The reactivity of the tin-carbon bond is a key feature, and the nature of the organic groups attached to the tin atom significantly influences the compound's properties and applications. orientjchem.org

Stannanes can be classified based on the number of organic substituents attached to the tin atom, leading to mono-, di-, tri-, and tetraorganotin compounds. Each class exhibits distinct chemical and biological properties. chemeurope.com For instance, triorganotins are known for their biocidal properties, while diorganotins are primarily used as PVC stabilizers and catalysts. chemeurope.com

Historical Context and Evolution of Organotin Research

The field of organotin chemistry dates back to 1849 with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland. wikipedia.orglupinepublishers.com A subsequent key development occurred in 1852 when Löwig reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often considered the true beginning of organotin chemistry. lupinepublishers.comresearchgate.net

By 1935, several hundred publications on organotin chemistry had appeared, with significant contributions from researchers like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comresearchgate.net The industrial potential of these compounds as PVC stabilizers, agrochemicals, and wood preservatives led to a resurgence in research interest. lupinepublishers.com The work of van der Kerk and his colleagues in the Netherlands was particularly influential in this period. lupinepublishers.comresearchgate.net

A significant breakthrough in the fundamental understanding of organotin chemistry came in the early 1960s with the discovery that the tin atom could have a coordination number greater than four. lupinepublishers.comresearchgate.net The first documented five-coordinate triorganotin halide complex was a trimethyltin (B158744) chloride pyridine (B92270) adduct, confirmed by X-ray crystallography. lupinepublishers.com The first divalent organotin compound, bis(cyclopentadienyl)tin(II), was reported in 1956. lupinepublishers.com

Significance of Organometallic Chemistry in Modern Research

Organometallic chemistry, which bridges organic and inorganic chemistry, is a cornerstone of modern chemical research. solubilityofthings.comlibretexts.org It investigates compounds containing metal-carbon bonds, which have revolutionized our understanding of chemical bonding and reactivity. solubilityofthings.com The significance of this field is underscored by its wide-ranging applications across various industries. solubilityofthings.com

Organometallic compounds are crucial as catalysts in a vast number of chemical reactions, enhancing reaction rates and selectivity. solubilityofthings.comsolubilityofthings.com This has had a profound impact on the production of pharmaceuticals, polymers, and other fine chemicals. geeksforgeeks.orgwikipedia.org In materials science, organometallics are instrumental in developing novel materials such as conductive polymers and nanomaterials. solubilityofthings.comsolubilityofthings.com

Furthermore, organometallic chemistry plays a vital role in the development of sustainable technologies. For example, organometallic catalysts are key to processes for hydrogen production and the conversion of carbon dioxide into valuable chemicals, contributing to renewable energy solutions. solubilityofthings.com The field also has applications in medicine, with some organometallic compounds showing therapeutic potential, including in cancer treatment. solubilityofthings.comgeeksforgeeks.org

Classification and Structural Features of Triorganostannanes

Triorganostannanes are a subclass of organotin compounds with the general formula R3SnX, where R is an organic group and X can be a variety of substituents such as a halogen, hydroxyl group, or another organic group. In the case of Stannane, triethyl(1-methylethyl)-, three ethyl groups and one isopropyl group are attached to the central tin atom.

The structure of triorganostannanes is centered around a tin atom, which is a member of Group 14 of the periodic table. researchgate.net In many simple triorganostannanes, the tin atom is four-coordinate, adopting a tetrahedral geometry. However, tin has the capacity to expand its coordination number to five or even six, particularly when bonded to electronegative substituents. wikipedia.orglupinepublishers.com This can lead to hypercoordinated structures, such as trigonal bipyramidal or octahedral geometries. chemeurope.com The bond lengths and angles around the tin atom are influenced by the nature of the organic substituents. For instance, in a hypervalent all-carbon pentaorganostannane, the apical carbon-tin bond lengths are longer than the equatorial ones. chemeurope.com

The chemical properties of Stannane, triethyl(1-methylethyl)- are presented in the table below:

PropertyValue
Molecular FormulaC9H22Sn
Molecular Weight235.98 g/mol
Boiling Point176-177 °C
Density1.129 g/cm³

Note: Some properties may vary depending on the source and experimental conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H22Sn B095451 Stannane, triethyl(1-methylethyl)- CAS No. 17582-52-4

Properties

CAS No.

17582-52-4

Molecular Formula

C9H22Sn

Molecular Weight

248.98 g/mol

IUPAC Name

triethyl(propan-2-yl)stannane

InChI

InChI=1S/C3H7.3C2H5.Sn/c1-3-2;3*1-2;/h3H,1-2H3;3*1H2,2H3;

InChI Key

KXDZEAOZOYUDRH-UHFFFAOYSA-N

SMILES

CC[Sn](CC)(CC)C(C)C

Canonical SMILES

CC[Sn](CC)(CC)C(C)C

Origin of Product

United States

Synthetic Methodologies for Stannane, Triethyl 1 Methylethyl and Analogous Organostannanes

Grignard Reagent Approaches for Tetraorganostannanes

The reaction of a Grignard reagent with a tin halide is a classic and widely used method for the synthesis of tetraorganotin compounds. wikipedia.org This approach offers a versatile route to a wide array of symmetrically and asymmetrically substituted stannanes.

Synthesis from Triethyltin (B1234975) Halides and Isopropyl Grignard Reagents

The synthesis of Stannane (B1208499), triethyl(1-methylethyl)- can be achieved through the reaction of a triethyltin halide, such as triethyltin chloride, with an isopropyl Grignard reagent, like isopropylmagnesium chloride. wikipedia.org The isopropyl Grignard reagent is typically prepared by reacting isopropyl chloride with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgyoutube.com The subsequent reaction with the triethyltin halide results in the formation of the desired tetraorganostannane and a magnesium halide salt.

Reaction Scheme: (CH₃CH₂)₃SnCl + (CH₃)₂CHMgCl → (CH₃CH₂)₃SnCH(CH₃)₂ + MgCl₂

This reaction is a nucleophilic substitution where the carbanionic isopropyl group from the Grignard reagent displaces the halide on the tin atom.

Optimization of Reaction Conditions and Yields

Optimizing the yield of Grignard reactions for the synthesis of organotin compounds involves careful control of several factors. numberanalytics.com Key considerations include:

Solvent: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are standard for Grignard reagent preparation and subsequent reactions. youtube.com The choice of solvent can influence the solubility and reactivity of the Grignard reagent.

Temperature: Grignard reactions are often initiated at room temperature or with gentle heating, but temperature control is crucial to manage the exothermic nature of the reaction and minimize side reactions. numberanalytics.com

Reagent Stoichiometry: Using a slight excess of the Grignard reagent can help ensure the complete conversion of the organotin halide. numberanalytics.com

Purity of Reagents: The magnesium metal and the alkyl halide must be pure, and the reaction must be conducted under anhydrous (dry) conditions, as Grignard reagents are highly reactive towards water and alcohols. youtube.com

"Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) to form a complex with the Grignard reagent, known as a "Turbo-Grignard," can enhance reactivity and improve yields in certain cases. wikipedia.orgguidechem.com

Interactive Table: Factors for Optimizing Grignard Reactions

Parameter Considerations
Solvent Diethyl ether, THF, Dimethoxyethane (DME), Dioxane. adichemistry.com
Temperature Controlled to manage exothermicity and prevent side reactions. numberanalytics.com
Stoichiometry Slight excess of Grignard reagent may improve yield. numberanalytics.com
Purity Anhydrous conditions and pure reagents are essential. youtube.com

| Additives | LiCl can be used to form more reactive "Turbo-Grignard" reagents. wikipedia.orgguidechem.com |

Direct Synthesis and Alkylation of Tin Halides

An alternative to the Grignard approach is the direct synthesis, which involves reacting an alkyl halide directly with metallic tin, often in the presence of a catalyst, to form organotin halides. rjpbcs.com These organotin halides can then be further alkylated to produce tetraorganostannanes. For instance, diorganotin dihalides can be produced by reacting an alkyl halide with tin metal. researchgate.net These intermediates can then react with a Grignard reagent to form the final tetraorganotin product. researchgate.net

The direct synthesis of organotin compounds from tin and organic halides has been a subject of extensive research, with various catalysts and reaction conditions explored to improve yields and selectivity. researchgate.net

Redistribution Reactions (Kocheshkov Comproportionation) in Organotin Halide Synthesis

The Kocheshkov comproportionation reaction is a crucial method for preparing mixed organotin halides. wikipedia.org This reaction involves the redistribution of organic and halide substituents between a tetraorganotin compound and a tin tetrahalide. wikipedia.org For example, reacting a tetraalkyltin (R₄Sn) with tin tetrachloride (SnCl₄) in different stoichiometric ratios can yield trialkyltin chloride (R₃SnCl), dialkyltin dichloride (R₂SnCl₂), or alkyltin trichloride (B1173362) (RSnCl₃). wikipedia.org

General Kocheshkov Reactions:

3 R₄Sn + SnCl₄ → 4 R₃SnCl

R₄Sn + SnCl₄ → 2 R₂SnCl₂

R₄Sn + 3 SnCl₄ → 4 RSnCl₃

These resulting organotin halides are valuable precursors for synthesizing other organotin compounds, including unsymmetrical tetraorganostannanes, through reactions with Grignard reagents or other alkylating agents. wikipedia.org

Advanced Synthetic Strategies, including Hydrostannylation

Hydrostannylation represents a more advanced and atom-economical method for the synthesis of certain organotin compounds. wikipedia.org This reaction involves the addition of a tin hydride (Sn-H) across an unsaturated carbon-carbon bond, such as in an alkyne or alkene. wikipedia.org The reaction is often catalyzed by transition metals, particularly palladium complexes, which allows for high regio- and stereoselectivity. wikipedia.orgresearchgate.net

While not a direct route to saturated alkylstannanes like triethyl(1-methylethyl)stannane, hydrostannylation is a powerful tool for creating vinyl- and allylstannanes, which are versatile intermediates in organic synthesis, for example, in Stille coupling reactions. wikipedia.org More recent developments have also explored magnesium-catalyzed hydrostannylation of alkynes as an alternative to transition metal catalysts. kaust.edu.sa

Interactive Table: Comparison of Synthetic Methods

Synthetic Method Starting Materials Key Features
Grignard Reaction Organohalide, Magnesium, Organotin Halide Versatile, widely applicable for C-Sn bond formation. wikipedia.org
Direct Synthesis Organohalide, Metallic Tin Can be catalyzed; produces organotin halides. rjpbcs.com
Kocheshkov Reaction Tetraorganostannane, Tin Halide Redistribution reaction to form mixed organotin halides. wikipedia.org

| Hydrostannylation | Tin Hydride, Alkyne/Alkene | Atom-economical, often catalyzed by transition metals. wikipedia.org |

Reactivity and Reaction Pathways of Stannane, Triethyl 1 Methylethyl in Organic Transformations

Carbon-Tin Bond Reactivity and Cleavage Reactions

The carbon-tin bond in organotin compounds like triethylisopropyltin is relatively weak compared to carbon-carbon or carbon-silicon bonds. This inherent weakness dictates its reactivity, making it susceptible to cleavage by various reagents and conditions. gelest.com The nature of the organic groups attached to the tin atom influences the ease of this cleavage, with aryl, allyl, and vinyl groups being more readily cleaved than alkyl groups. gelest.com

Homolytic Reactions Involving Organotin Radicals

Homolytic cleavage of the carbon-tin bond results in the formation of an organotin radical and a carbon-centered radical. This type of reaction is often initiated by heat or light and can be utilized in free radical reactions. youtube.com For instance, in the presence of a radical initiator like AIBN, organotin hydrides can add across alkenes and alkynes in a process known as hydrostannylation, which proceeds via a free radical mechanism. gelest.com The formation of these radical intermediates is a key step in various synthetic methodologies.

Electrophilic and Nucleophilic Cleavage of Alkyl-Tin Bonds

The C-Sn bond can also be cleaved by electrophilic and nucleophilic reagents. Electrophilic cleavage is a common reaction for organotin compounds, where an electrophile attacks the carbon atom of the C-Sn bond. acs.org Reagents such as halogens, mineral acids, and metal halides can effectively cleave this bond. gelest.com The specific products of these reactions depend on the nature of the organotin compound and the electrophile used. acs.org

Nucleophilic cleavage of the C-Sn bond is also a known process, particularly with strong nucleophiles. documentsdelivered.com The presence of electron-withdrawing groups on the organic substituent can enhance the susceptibility of the C-Sn bond to nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling)

Triethylisopropyltin can serve as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming new carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org

The general catalytic cycle of the Stille reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

StepDescription
Oxidative Addition The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate. libretexts.org
Transmetalation The organotin reagent (in this case, triethylisopropyltin) transfers its isopropyl group to the palladium(II) complex, displacing the halide. wikipedia.orglibretexts.org
Reductive Elimination The two organic groups (R¹ and the isopropyl group) on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product (R¹-isopropyl). wikipedia.org

Mechanistic Insights into Transmetalation Steps

The transmetalation step is often the rate-determining step in the Stille coupling. wikipedia.org The exact mechanism of transmetalation can vary depending on the substrates and reaction conditions. wikipedia.org Two primary mechanisms have been proposed: an associative mechanism and a dissociative (or open) pathway.

The associative mechanism involves the coordination of the organostannane to the palladium center, forming a transient pentacoordinate intermediate. wikipedia.org This is followed by ligand detachment to yield a square planar complex. wikipedia.org A cyclic transition state has also been proposed for this associative pathway. uwindsor.ca

The open pathway involves the dissociation of a ligand from the palladium complex before the organostannane coordinates. capes.gov.br The choice between these pathways can be influenced by factors such as the nature of the ligands on the palladium catalyst and the solvent. capes.gov.br Computational studies have provided further insights into the energetics and feasibility of these different transmetalation pathways. researchgate.net

Scope and Limitations in Complex Molecule Synthesis

The Stille reaction has a broad scope and has been widely used in the synthesis of complex organic molecules, including natural products. wikipedia.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, the reaction can be sensitive to steric hindrance. For example, 1-substituted vinylstannanes can be poor substrates due to steric effects. harvard.edu Additionally, the presence of ortho substituents on aryl sulfonates can significantly reduce the efficiency of the coupling reaction. nih.gov

A significant drawback of the Stille reaction is the toxicity of the organotin byproducts. organic-chemistry.org This has led to the development of methods that are catalytic in tin, aiming to reduce the amount of tin waste generated. msu.edu

Addition Reactions to Unsaturated Substrates (e.g., Alkenes, Alkynes)

Organotin compounds like triethylisopropyltin can undergo addition reactions across unsaturated carbon-carbon bonds, such as those found in alkenes and alkynes. wikipedia.org A prominent example is hydrostannylation, where an organotin hydride adds across a double or triple bond. gelest.com These reactions are often catalyzed and can proceed through a radical mechanism. gelest.com Alkynes are generally more reactive than alkenes in these addition reactions. gelest.com

The addition of organostannanes to alkenes and alkynes is a valuable method for the synthesis of vinylstannanes and other functionalized organotin compounds, which can then be used in subsequent cross-coupling reactions. msu.edu The regioselectivity and stereoselectivity of these additions can often be controlled by the choice of catalyst and reaction conditions. libretexts.orglibretexts.org

Reactions with Transition Metal Carbonyls and Complex Formation

The interaction of organotin compounds with transition metal carbonyls can lead to the formation of complexes containing tin-metal bonds. These reactions often involve the displacement of carbonyl (CO) ligands from the metal center and the cleavage of a tin-carbon or tin-hydride bond.

Research on the reactions of various organotin compounds with iron carbonyls has demonstrated the formation of several types of complexes with tin-iron bonds. For instance, refluxing mixtures of organotin halides with iron pentacarbonyl, Fe(CO)₅, has yielded complexes with stoichiometries such as [R₂SnFe(CO)₄]₂, [R₂SnCl]₂Fe(CO)₄, R₄Sn₃[Fe(CO)₄]₄, and Sn[Fe(CO)₄]₄. rsc.org Furthermore, trialkyltin hydrides and dialkyltin dihydrides react with Fe(CO)₅ to produce (R₃Sn)₂Fe(CO)₄ and [R₂SnFe(CO)₄]₂ type compounds, respectively. rsc.org

While specific studies on triethyl(isopropyl)stannane are not extensively documented in this context, its reactivity can be inferred from the behavior of analogous tetraalkylstannanes and trialkyltin hydrides. The reaction of triethyl(isopropyl)stannane with a transition metal carbonyl would likely proceed through one of several pathways:

Oxidative Addition: The transition metal center could insert into a tin-carbon bond. Given the relative strengths of the Sn-C bonds, the cleavage of the tin-isopropyl bond might be favored over the tin-ethyl bond due to the greater steric hindrance and the stability of the potential isopropyl radical or anion.

Ligand Substitution: The stannane (B1208499) could act as a ligand, coordinating to the transition metal center through the tin atom, followed by subsequent intramolecular reactions.

The formation of stable organoiron complexes is a well-established field, where the iron-carbonyl unit can influence the regio- and stereoselectivity of subsequent reactions. nih.gov The attachment of a transition metal moiety to an organic framework provides a powerful tool for controlling chemical transformations. nih.gov

The following table summarizes the types of complexes formed from reactions of organotin compounds with iron carbonyls, which can serve as a model for the expected reactivity of triethyl(isopropyl)stannane.

Organotin PrecursorTransition Metal CarbonylResulting Complex TypeReference
Organotin Halides (RₓSnX₄₋ₓ)Fe(CO)₅[R₂SnFe(CO)₄]₂, [R₂SnCl]₂Fe(CO)₄, R₄Sn₃[Fe(CO)₄]₄, Sn[Fe(CO)₄]₄ rsc.org
Trialkyltin Hydrides (R₃SnH)Fe(CO)₅(R₃Sn)₂Fe(CO)₄ rsc.org
Dialkyltin Dihydrides (R₂SnH₂)Fe(CO)₅[R₂SnFe(CO)₄]₂ rsc.org

This table illustrates the variety of tin-iron carbonyl complexes that can be synthesized, suggesting potential reaction products for triethyl(isopropyl)stannane.

Stereochemical Aspects of Substitution Reactions at the Tin Atom

Substitution reactions at the tin atom in tetraorganostannanes are of significant interest for understanding reaction mechanisms and for the stereocontrolled synthesis of chiral organotin compounds. The stereochemical outcome of these reactions, typically proceeding with either retention or inversion of configuration at the tin center, is highly dependent on the nature of the electrophile, the solvent, and the structure of the organotin compound itself.

For a chiral tetraorganostannane like triethyl(isopropyl)stannane, where the tin atom is the stereocenter, substitution reactions can provide insight into the mechanistic pathways. Although direct stereochemical studies on triethyl(isopropyl)stannane are limited, general principles derived from other chiral organotin systems can be applied.

Electrophilic cleavage of the tin-carbon bond in tetraorganostannanes is a common reaction. The stereochemistry of this process has been investigated for various systems. For instance, studies on the reactions of chiral indenyl-organotin compounds have shown that the stereochemical outcome can be explained by an anti-attack of the electrophile, following an SE2' mechanism.

In general, nucleophilic attack on a tetrahedral carbon atom that is a chiral center typically proceeds via an SN2 mechanism, resulting in an inversion of configuration. ochemtutor.comlumenlearning.com If a bond to the chiral tin atom is broken and a new bond is formed in a single, concerted step, the reaction is likely to be stereospecific, leading to either inversion or retention of configuration. lumenlearning.com However, if the reaction proceeds through an intermediate where the chirality at the tin atom is lost, a racemic mixture of products would be expected. lumenlearning.com

The stereochemical outcome of substitution at the tin atom can be summarized in the following table, based on established mechanistic principles.

Reaction Type at Chiral Tin CenterProposed MechanismExpected Stereochemical OutcomeReference
Electrophilic Substitution (e.g., with halogens)SE2 (frontside attack)Retention of configuration
Electrophilic Substitution (e.g., with acids)SE2 (backside attack)Inversion of configuration
Nucleophilic Substitution (at an attached carbon)SN2 at carbonInversion of configuration at carbon ochemtutor.comlumenlearning.com
Radical AbstractionRadical mechanismRacemization

This table outlines the potential stereochemical pathways for substitution reactions involving a chiral tin center, based on generalized mechanistic models.

Catalytic Applications of Organotin Compounds in Chemical Synthesis

Catalysis in Esterification and Transesterification Processes

Organotin compounds are widely employed as catalysts for both direct esterification (the reaction of a carboxylic acid with an alcohol) and transesterification (the exchange of an alcohol group in an ester with a different alcohol). gelest.comwikipedia.org While traditional catalysts like strong acids (e.g., sulfuric acid) and bases can be used for these reactions, organotins offer distinct advantages. lupinepublishers.comgelest.com They are less aggressive, which minimizes side reactions such as dehydration, leading to higher product purity and improved color and odor properties. gelest.comvestachem.com

Commonly used organotin catalysts in these processes include mono- and diorganotin compounds. gelest.com For instance, hydrated monobutyltin oxide is particularly effective for direct esterification, while diorganotins like dibutyltin (B87310) oxide are frequently used for transesterification reactions. gelest.com These catalysts typically require elevated temperatures to be effective, with direct esterification often carried out above 180-200°C and transesterification above 150°C. gelest.com An exception is the transesterification of methyl methacrylate, which can be catalyzed by dibutyltin oxide at 100°C. gelest.com The initial catalyst, such as a tin oxide, dissolves in the reaction mixture at high temperatures to form the active carboxylate or alkoxide species. gelest.com A study on the transesterification of butyl propionate with methanol found that monoorganotin compounds with tin-halogen bonds, such as monobutyltin trichloride (B1173362), were the most active catalysts. semanticscholar.org

The use of organotin catalysts avoids issues like equipment corrosion associated with strong acid catalysts, and there is often no need to remove catalyst residues from the final product. vestachem.com Typical catalyst levels range from 0.05 to 0.3% by weight based on the total reactants. vestachem.com

Table 1: Common Organotin Catalysts in Esterification and Transesterification

Catalyst TypeSpecific Compound ExamplePrimary ApplicationTypical Reaction Temperature
MonoorganotinHydrated Monobutyltin OxideDirect Esterification>180-200°C gelest.com
Monoorganotin HalideMonobutyltin TrichlorideTransesterificationNot Specified semanticscholar.org
DiorganotinDibutyltin OxideTransesterification>150°C gelest.com
Diorganotin CarboxylateDibutyltin DilaurateTransesterificationNot Specified wikipedia.org

Organotin Catalysts in Polymerization Reactions

A major industrial application of organotin compounds is in the catalysis of polymerization reactions, most notably in the production of polyurethanes and the vulcanization of silicones. lupinepublishers.comwikipedia.org

In polyurethane formation, which involves the reaction of an isocyanate with an alcohol (polyol), organotin compounds are highly effective catalysts. gelest.comgoogle.com Diorganotin carboxylates, such as dibutyltin dilaurate and dibutyltin diacetate, are among the most frequently used. lupinepublishers.comgelest.com They efficiently catalyze the chain extension reaction, allowing for optimal rates of both polymer formation and, in the case of foams, gas formation. lupinepublishers.com The catalytic activity can be tuned by varying the organic groups attached to the tin atom; for example, dimethyltin derivatives are slightly more active than dibutyltin derivatives, and dibutyltin diacetate is more reactive than dibutyltin dilaurate. gelest.com

Organotin compounds also play a crucial role in the room temperature vulcanization (RTV) of silicones. lupinepublishers.com This process involves the cross-linking of silicone polymer chains to transform them from oils into elastomers. lupinepublishers.com This is typically achieved using a cross-linking agent and an organotin catalyst, commonly dibutyltin diacetate or dibutyltin dilaurate. lupinepublishers.comlupinepublishers.com

Table 2: Organotin Catalysts in Key Polymerization Reactions

Polymerization TypeCommon CatalystsFunction
Polyurethane FormationDibutyltin Dilaurate, Dibutyltin DiacetateCatalyzes the reaction between isocyanate and polyol groups lupinepublishers.comgelest.com
Silicone Vulcanization (RTV)Dibutyltin Dilaurate, Dibutyltin DiacetateCatalyzes the cross-linking of silicone polymer chains lupinepublishers.comlupinepublishers.com

Homogeneous and Heterogeneous Catalysis with Organotin Species

Organotin catalysts can be employed in both homogeneous and heterogeneous systems. google.com The distinction lies in the phase of the catalyst relative to the reactants and products.

Homogeneous catalysis occurs when the catalyst is in the same phase as the reactants, which is typically a liquid phase for organotin-catalyzed reactions. google.comeolss.net A key advantage of homogeneous catalysts is that every catalytic entity can act as an active site, often leading to high activity and selectivity under mild reaction conditions. eolss.net For example, when dibutyltin oxide is used in transesterification, it dissolves in the reaction mixture, acting as a homogeneous catalyst. lupinepublishers.comgelest.com However, a major drawback is the difficulty in separating the catalyst from the reaction product, which can be impossible or require treatments that destroy the catalyst. google.com

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. google.comyoutube.com This typically involves a solid catalyst with liquid or gaseous reactants. eolss.net The primary advantage of this approach is the ease of separating the catalyst from the product, for instance, by simple filtration. eolss.net This facilitates catalyst reuse and can yield products with very low levels of residual tin, which is important for applications like food containers or pharmaceuticals. google.com Organotin catalysts can be made heterogeneous by chemically bonding them to an inorganic solid support, such as silica (B1680970), that has surface hydroxyl groups. google.com While heterogeneous catalysts can sometimes be less selective than their homogeneous counterparts, supported metal complexes often retain high selectivity. google.comeolss.net

Table 3: Comparison of Homogeneous and Heterogeneous Organotin Catalysis

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same phase as reactants (e.g., liquid) google.comDifferent phase from reactants (e.g., solid catalyst in liquid reactants) google.com
Activity/Selectivity Generally high, as all catalyst molecules are active sites eolss.netCan be less selective, but supported catalysts often retain high selectivity google.comeolss.net
Catalyst Separation Difficult, often requires special treatment google.comEasy, allows for catalyst reuse eolss.net
Product Purity May contain residual catalystCan yield products with very low catalyst levels google.com
Example Dibutyltin oxide dissolved in a transesterification reaction mixture gelest.comOrganotin functionalized silane bonded to a solid inorganic support google.com

Theoretical and Computational Investigations of Organotin Chemistry

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organotin compounds. ethernet.edu.et DFT calculations can predict a wide range of properties for Stannane (B1208499), triethyl(1-methylethyl)- by approximating the electron density of the molecule.

Analysis of Bond Strengths and Geometries

A primary application of DFT is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For Stannane, triethyl(1-methylethyl)-, this would involve determining the precise bond lengths and angles between the central tin (Sn) atom and its surrounding alkyl groups (three ethyl and one isopropyl).

The tin atom in tetraalkylstannanes like this one is expected to have a tetrahedral geometry. However, the presence of different alkyl substituents (ethyl vs. isopropyl) would induce slight distortions from a perfect tetrahedron. DFT calculations can quantify these distortions. Key parameters that would be calculated include:

Sn-C bond lengths: The lengths of the tin-carbon bonds to the ethyl and isopropyl groups.

C-Sn-C bond angles: The angles between the different alkyl groups attached to the tin atom.

Bond Strengths: The strength of the Sn-C bonds can be inferred from calculated bond dissociation energies.

These geometric parameters are crucial for understanding the steric and electronic effects of the alkyl groups on the tin center.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for Tetraalkylstannanes

ParameterExample Compound: Tetramethyltin (Sn(CH₃)₄)Example Compound: Tetraethyltin (Sn(C₂H₅)₄)Expected Trends for Stannane, triethyl(1-methylethyl)-
Sn-C Bond Length (Å) ~2.14 Å~2.16 ÅSn-C(ethyl) and Sn-C(isopropyl) bonds would have distinct, calculable lengths.
C-Sn-C Bond Angle (°) 109.5° (perfect tetrahedral)~109.5° (with minor deviations)Angles would deviate from 109.5° due to the asymmetric substitution.

Note: The data in this table is representative of simple tetraalkylstannanes for illustrative purposes, as specific published data for Stannane, triethyl(1-methylethyl)- is not available.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. Their energies and spatial distributions are fundamental to understanding a molecule's chemical reactivity.

HOMO: Represents the ability to donate an electron. For Stannane, triethyl(1-methylethyl)-, the HOMO is expected to be localized primarily on the Sn-C bonds.

LUMO: Represents the ability to accept an electron. The LUMO is typically centered on the antibonding orbitals associated with the tin atom and its substituents.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.

DFT calculations would provide the energies of these orbitals and visualize their 3D shapes, offering insights into how Stannane, triethyl(1-methylethyl)- would interact with other chemical species. For instance, the analysis can help predict the most likely sites for electrophilic or nucleophilic attack.

Table 2: Representative Frontier Orbital Energies for Organometallic Compounds

ParameterDescriptionIllustrative Value (eV)
HOMO Energy Energy of the highest occupied molecular orbital; relates to ionization potential.-8.0 to -9.5
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron affinity.+0.5 to +2.0
HOMO-LUMO Gap E(LUMO) - E(HOMO); indicates kinetic stability and chemical reactivity.8.5 to 11.5

Note: Values are illustrative and represent a typical range for stable organometallic compounds. Specific values for Stannane, triethyl(1-methylethyl)- would require dedicated DFT calculations.

Molecular Dynamics Simulations for Ligand-Protein Interactions (General Organotin Focus)

While not specific to a single small molecule in isolation, molecular dynamics (MD) simulations are a powerful tool for studying how organotin compounds interact with biological macromolecules like proteins. Given the biological activity of many organotins, understanding these interactions at a molecular level is of significant interest.

An MD simulation of Stannane, triethyl(1-methylethyl)- interacting with a target protein (such as ATP synthase, a known target for some organotins) would involve:

System Setup: Placing the organotin molecule and the protein in a simulation box filled with water molecules to mimic a biological environment.

Simulation: Calculating the forces between all atoms and solving Newton's equations of motion over time. This generates a trajectory that shows how the molecules move and interact.

Analysis: Analyzing the trajectory to identify stable binding poses, key intermolecular interactions (e.g., hydrophobic contacts), and the conformational changes induced in the protein upon binding.

These simulations can predict binding affinities and elucidate the mechanism of action or toxicity of organotin compounds.

Quantum Chemical Approaches to Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are used to map out the energy landscape of chemical reactions. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For a hypothetical reaction involving Stannane, triethyl(1-methylethyl)-, such as a substitution or cleavage reaction, quantum calculations would determine the activation energy (the energy barrier that must be overcome). This information is vital for predicting reaction rates and understanding the plausibility of different mechanistic pathways. The localization of frontier orbitals can suggest where a reaction is likely to occur, for example, indicating that a nucleophilic attack might target the tin atom.

Computational Prediction of Spectroscopic Parameters (e.g., Mössbauer Quadrupole Splitting)

Computational methods can predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For tin-containing compounds, ¹¹⁹Sn Mössbauer spectroscopy is a particularly informative technique. One of its key parameters is the quadrupole splitting (ΔEQ), which is sensitive to the electronic environment and coordination geometry of the tin nucleus.

DFT calculations can compute the electric field gradient (EFG) at the tin nucleus, which is directly proportional to the quadrupole splitting. For Stannane, triethyl(1-methylethyl)-, the calculated ΔEQ would reflect the symmetry of the electron density around the tin atom. A non-zero value would be expected due to the slight asymmetry introduced by having both ethyl and isopropyl groups. Comparing the calculated ΔEQ with an experimental value (if available) would provide a stringent test of the accuracy of the computational model.

Advanced Spectroscopic and Analytical Characterization of Organotin Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in both solution and the solid state. For organotin compounds like Stannane (B1208499), triethyl(1-methylethyl)-, multinuclear NMR, including ¹H, ¹³C, and ¹¹⁹Sn nuclei, provides detailed information about the molecular framework.

¹H, ¹³C, and ¹¹⁹Sn NMR for Structural Assignment

The structural assignment of Stannane, triethyl(1-methylethyl)- is achieved through the combined analysis of its ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. Each spectrum provides unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum of triethyl(isopropyl)stannane is expected to show distinct signals for the ethyl and isopropyl groups attached to the tin atom. The ethyl protons will appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, due to coupling with the adjacent protons. The isopropyl proton will present as a septet for the methine (-CH) group and a doublet for the two methyl (-CH3) groups. The integration of these signals will correspond to the number of protons in each group. Furthermore, coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) can lead to the appearance of satellite peaks, with the magnitude of the coupling constants (J-coupling) providing additional structural information. huji.ac.il

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display a specific number of signals corresponding to the chemically non-equivalent carbon atoms in the molecule. For triethyl(isopropyl)stannane, four distinct carbon signals are anticipated: one for the methylene and one for the methyl carbons of the ethyl groups, and one for the methine and one for the methyl carbons of the isopropyl group. The chemical shifts of these carbons are influenced by the electronegativity of the tin atom and the surrounding alkyl groups. Coupling between the carbon atoms and the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) is also observable and the ¹J(¹¹⁹Sn-¹³C) coupling constants are particularly useful for structural elucidation. rsc.orgchemguide.co.uk

¹¹⁹Sn NMR Spectroscopy: As tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied due to its favorable properties, ¹¹⁹Sn NMR is a direct and highly sensitive probe of the local environment around the tin atom. northwestern.edu The chemical shift of the ¹¹⁹Sn nucleus is highly dependent on the nature and number of the alkyl substituents. For tetraalkylstannanes like triethyl(isopropyl)stannane, the ¹¹⁹Sn chemical shift is expected to be in a specific range that is characteristic of four-coordinate tin. rsc.orgnorthwestern.edu The precise chemical shift can be influenced by solvent effects and the steric bulk of the alkyl groups. rsc.org

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹HEthyl-CH₂: ~0.8QuartetJ(H-H) ≈ 7-8
Ethyl-CH₃: ~1.2TripletJ(H-H) ≈ 7-8
Isopropyl-CH: ~1.4SeptetJ(H-H) ≈ 7
Isopropyl-CH₃: ~1.1DoubletJ(H-H) ≈ 7
¹³CEthyl-CH₂: ~10-¹J(¹¹⁹Sn-¹³C) ≈ 300-350
Ethyl-CH₃: ~14-²J(¹¹⁹Sn-¹³C) ≈ 20-30
Isopropyl-CH: ~20-¹J(¹¹⁹Sn-¹³C) ≈ 280-330
Isopropyl-CH₃: ~22-²J(¹¹⁹Sn-¹³C) ≈ 25-35
¹¹⁹Sn~ +5 to +15--

Applications of Multinuclear NMR in Solution and Solid State

Multinuclear NMR studies of organotin compounds are not limited to simple structural assignment in solution. In solution, advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule through the observation of one-bond and multiple-bond correlations between ¹H, ¹³C, and ¹¹⁹Sn nuclei. northwestern.edu

In the solid state, ¹¹⁹Sn Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectroscopy provides valuable information about the molecular structure in the absence of solvent effects. researchgate.net This technique can reveal details about intermolecular interactions, crystal packing, and the presence of different polymorphs. The chemical shift anisotropy (CSA), which is averaged out in solution NMR, can be measured in the solid state and provides further insights into the electronic environment around the tin nucleus.

Mass Spectrometry Techniques for Identification and Speciationsciex.com

Mass spectrometry (MS) is a cornerstone for the identification and quantification of organotin compounds due to its high sensitivity and selectivity. sciex.com Various MS techniques can be employed for the analysis of Stannane, triethyl(1-methylethyl)-.

Gas Chromatography-Mass Spectrometry (GC-MS) and Derivatization Strategieslabrulez.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. labrulez.com Stannane, triethyl(1-methylethyl)-, being a fully alkylated organotin compound, is sufficiently volatile for direct GC-MS analysis without the need for derivatization. gov.bc.ca In GC-MS, the compound is first separated from other components in a mixture by the gas chromatograph and then detected by the mass spectrometer. The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, serves as a molecular fingerprint for identification. The fragmentation pattern of tetraalkylstannanes in electron ionization (EI) MS is characterized by the successive loss of alkyl radicals. libretexts.orgwikipedia.org For triethyl(isopropyl)stannane, the expected fragmentation would involve the loss of ethyl and isopropyl radicals, leading to characteristic fragment ions.

For less alkylated or more polar organotin compounds, derivatization is often necessary to increase their volatility for GC analysis. labrulez.comgov.bc.ca Common derivatization strategies include ethylation with sodium tetraethylborate (NaBEt₄) or reaction with Grignard reagents. labrulez.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matricessciex.comsciex.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS, particularly for the analysis of organotin compounds in complex environmental and biological samples. sciex.comsciex.com A key advantage of LC-MS/MS is that it often does not require derivatization, thus simplifying sample preparation and reducing the risk of analyte loss or alteration. researchgate.net For a neutral compound like Stannane, triethyl(1-methylethyl)-, atmospheric pressure chemical ionization (APCI) or the formation of adducts in the electrospray source would be necessary for its detection by LC-MS. Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity by monitoring specific fragmentation transitions of a precursor ion, which is highly effective for trace analysis in complex matrices. sciex.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionic Species

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and ionic compounds. epa.gov While Stannane, triethyl(1-methylethyl)- is a neutral, non-polar molecule and thus not ideal for direct ESI analysis, ESI-MS can be employed for the analysis of its potential ionic degradation products or for complexes it might form. In some cases, neutral organometallic compounds can be detected by ESI-MS through the formation of adducts with ions present in the mobile phase, such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. researchgate.netnih.gov The resulting mass spectra are often simple, with the molecular ion adduct being the most prominent peak, which is beneficial for molecular weight determination.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing the molecular structure of organotin compounds. These two methods are often complementary, as the selection rules governing them differ. In FT-IR spectroscopy, the absorption of infrared radiation by a molecule is measured, while Raman spectroscopy involves the analysis of light scattered by a molecule upon irradiation with a monochromatic laser source.

For "Stannane, triethyl(1-methylethyl)-", the vibrational spectra are expected to be rich and complex due to the presence of both triethyltin (B1234975) and isopropyl moieties. The analysis of these spectra allows for the identification of characteristic vibrational modes associated with the various bonds and functional groups within the molecule.

Key Vibrational Modes for Stannane, triethyl(1-methylethyl)-

The vibrational spectrum of "Stannane, triethyl(1-methylethyl)-" can be interpreted by assigning observed bands to specific molecular motions. The primary vibrational modes of interest include:

Sn-C Stretching Vibrations: These are among the most informative vibrations for organotin compounds. The Sn-C stretching frequencies are sensitive to the nature of the alkyl groups attached to the tin atom. For tetraalkyltin compounds, asymmetric and symmetric Sn-C stretching modes are expected. In the case of "Stannane, triethyl(1-methylethyl)-", with its mixed alkyl substitution, distinct stretching frequencies for the Sn-ethyl and Sn-isopropyl bonds may be observable. Typically, these bands appear in the region of 450-600 cm⁻¹.

C-H Stretching Vibrations: The C-H stretching modes of the ethyl and isopropyl groups are expected in the 2800-3000 cm⁻¹ region. The precise positions of these bands can provide information about the local chemical environment of the hydrogen atoms.

C-H Bending Vibrations: A variety of bending (scissoring, wagging, twisting, and rocking) vibrations for the CH₂, CH₃, and CH groups will be present in the fingerprint region of the spectrum (below 1500 cm⁻¹). For instance, the characteristic bending of the isopropyl group can often be identified.

Data Table: Expected Vibrational Frequencies for Stannane, triethyl(1-methylethyl)-

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy
ν(C-H)2850 - 2980FT-IR, Raman
δ(CH₃) and δ(CH₂)1370 - 1470FT-IR, Raman
ν(C-C)800 - 1200FT-IR, Raman
νₐₛ(Sn-C)500 - 550FT-IR, Raman
νₛ(Sn-C)470 - 510Raman
δ(C-Sn-C)< 200Raman

Mössbauer Spectroscopy for Tin Coordination Environments

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the electronic environment of the tin nucleus. It provides valuable information about the oxidation state, coordination number, and local symmetry of the tin atom in a molecule. The two primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): The isomer shift is a measure of the s-electron density at the tin nucleus and is sensitive to the oxidation state of the tin atom. For Sn(IV) compounds like "Stannane, triethyl(1-methylethyl)-", the isomer shift values are typically in the range of 0 to 2.1 mm/s relative to a SnO₂ standard. The electronegativity of the substituents on the tin atom influences the isomer shift; less electronegative alkyl groups generally lead to higher s-electron density and thus a more positive isomer shift.

Quadrupole Splitting (ΔE_Q): Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and an asymmetric electric field gradient at the nucleus. For a perfectly tetrahedral environment around the tin atom, as would be expected for a symmetrical tetraalkyltin compound, the electric field gradient is zero, and thus no quadrupole splitting is observed (ΔE_Q = 0). However, in asymmetrically substituted organotin compounds like "Stannane, triethyl(1-methylethyl)-", the differing electronic effects of the ethyl and isopropyl groups can induce a small electric field gradient, potentially leading to a small but measurable quadrupole splitting. The magnitude of ΔE_Q can therefore provide insights into the distortion from perfect tetrahedral symmetry.

Expected Mössbauer Parameters for Stannane, triethyl(1-methylethyl)-

For "Stannane, triethyl(1-methylethyl)-", a tetraalkyltin(IV) compound, the tin atom is in the +4 oxidation state. The expected Mössbauer parameters are:

Isomer Shift (δ): A value in the range of 1.20 to 1.40 mm/s is anticipated, consistent with other tetraalkylstannanes.

Quadrupole Splitting (ΔE_Q): A small quadrupole splitting may be observed due to the slight asymmetry introduced by the different alkyl groups. However, for many tetraorganotin compounds with similar alkyl groups, the splitting is often too small to be resolved. google.com

Data Table: Representative ¹¹⁹Sn Mössbauer Parameters for Tetraorganotin Compounds

CompoundIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)
Tetramethyltin (Me₄Sn)1.200
Tetraethyltin (Et₄Sn)1.320
Tetra-n-butyltin (n-Bu₄Sn)1.340
Triphenyltin (B1233371) chloride (Ph₃SnCl)1.382.45

X-ray Diffraction for Solid-State Structure Determination

For "Stannane, triethyl(1-methylethyl)-", which is a liquid at room temperature, X-ray diffraction studies would require the growth of a suitable single crystal at low temperatures. Assuming a crystalline form can be obtained, the XRD analysis would provide precise information on:

Coordination Geometry: The coordination geometry around the tin atom is expected to be tetrahedral, with the four carbon atoms of the ethyl and isopropyl groups forming the vertices of the tetrahedron.

Bond Lengths and Angles: The Sn-C bond lengths for the ethyl and isopropyl groups could be accurately measured. It is anticipated that the Sn-C(isopropyl) bond might be slightly longer than the Sn-C(ethyl) bonds due to the greater steric bulk of the isopropyl group. The C-Sn-C bond angles would likely deviate slightly from the ideal tetrahedral angle of 109.5° to accommodate the steric requirements of the different alkyl groups.

Molecular Packing: The way the individual "Stannane, triethyl(1-methylethyl)-" molecules pack together in the crystal lattice would also be revealed.

While a crystal structure for "Stannane, triethyl(1-methylethyl)-" has not been reported in the literature, data from related tetraalkyltin compounds can provide a basis for predicting its solid-state structure.

Data Table: Representative Crystallographic Data for Tetraalkyltin Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
TetramethyltinTetragonalI4₁/amd11.9111.916.2590
TetraethyltinTetragonalI4₁/a12.5412.546.4590
TetraphenyltinTetragonalP-42₁c12.1312.136.4890

Environmental Chemical Research: Fate and Degradation of Organotin Species

Speciation Analysis of Organotin Compounds in Environmental Compartments

The environmental assessment of organotin compounds necessitates speciation analysis, which is the identification and quantification of the different chemical forms of an element that may be present. The toxicity and environmental mobility of tin compounds are highly dependent on the number and nature of the organic groups attached to the tin atom. For Stannane (B1208499), triethyl(1-methylethyl)-, speciation analysis would focus on distinguishing the parent compound from its potential degradation products, such as diethylisopropyltin, ethylisopropyltin, and other tri-, di-, and mono-alkyltin species.

Method Development for Trace Analysis

Detecting Stannane, triethyl(1-methylethyl)- and its degradation products in environmental samples like water, soil, and sediment requires highly sensitive analytical methods due to their expected low concentrations. The development of these methods often involves several key steps:

Extraction: The initial step is to isolate the organotin compounds from the complex environmental matrix. This can be achieved using various techniques, including liquid-liquid extraction or solid-phase extraction (SPE).

Derivatization: Tetraalkyltins like Stannane, triethyl(1-methylethyl)- are often volatile enough for direct analysis. However, their degradation products (ionic alkyltin species) are typically non-volatile and require a derivatization step to become suitable for gas chromatography. Common derivatization agents include sodium tetraethylborate, which converts the ionic species into their more volatile ethylated analogues.

Preconcentration: To achieve the low detection limits required for environmental monitoring, a preconcentration step is often necessary. Solid-phase microextraction (SPME) is a solvent-free technique that can be used to concentrate analytes from a sample matrix onto a coated fiber before analysis. nih.gov

Chromatographic Separation and Detection Systems

Gas chromatography (GC) coupled with a sensitive detector is the most common technique for the separation and quantification of volatile organotin compounds.

Gas Chromatography (GC): This technique separates compounds based on their boiling points and interactions with the stationary phase of the chromatographic column. The choice of column and temperature program is optimized to achieve good separation of the target analytes.

Mass Spectrometry (MS): GC is often coupled with a mass spectrometer (GC-MS), which provides both qualitative and quantitative information. nih.govanalchemres.orgfrontiersin.org The mass spectrometer fragments the analyte molecules into characteristic ions, creating a mass spectrum that acts as a chemical fingerprint for identification. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the sensitivity and selectivity for specific organotin compounds can be significantly enhanced. dtic.mil For complex matrices, tandem mass spectrometry (MS/MS) can be employed to further reduce background interference. analchemres.org

Table 1: General Analytical Approach for Stannane, triethyl(1-methylethyl)- and its Degradation Products

Analytical StepTechniquePurpose
ExtractionSolid-Phase Extraction (SPE)Isolate organotins from the environmental matrix.
DerivatizationEthylation (e.g., with Sodium Tetraethylborate)Convert non-volatile degradation products into volatile derivatives for GC analysis.
SeparationGas Chromatography (GC)Separate the different organotin compounds in the sample. analchemres.org
DetectionMass Spectrometry (MS)Identify and quantify the separated organotin compounds. analchemres.org

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes. For organotin compounds, photolytic and oxidative processes are significant degradation pathways. journalwes.commediresonline.org

Photolytic Degradation Pathways

Photolytic degradation, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This is considered a primary abiotic degradation pathway for organotins in aquatic environments. journalwes.com For Stannane, triethyl(1-methylethyl)-, photodegradation would likely proceed through the sequential cleavage of the tin-carbon bonds. The energy from UV light can excite the molecule, leading to the homolytic cleavage of a tin-carbon bond to form an alkyl radical and an organotin radical. This process is expected to occur stepwise, with the parent compound degrading to tri-, then di-, and finally mono-alkyltin species, and ultimately to inorganic tin.

The general proposed photolytic degradation pathway is as follows: (C₂H₅)₃(iso-C₃H₇)Sn + hν → (C₂H₅)₂(iso-C₃H₇)Sn• + •C₂H₅ (C₂H₅)₂(iso-C₃H₇)Sn• + hν → and so on.

Oxidative Transformation Processes

Oxidative transformation involves the reaction of the organotin compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH). These radicals are highly reactive and can initiate the degradation of organic pollutants. The carbon-tin bond is susceptible to oxidative cleavage. The process would likely involve the abstraction of a hydrogen atom from one of the alkyl groups, leading to the formation of unstable intermediates that subsequently break down, resulting in the loss of an alkyl group.

Biotic Degradation Mechanisms by Microorganisms

Biotic degradation, carried out by microorganisms such as bacteria and fungi, is a crucial process in the environmental breakdown of organotin compounds. nih.govnih.gov Microorganisms can metabolize these compounds, often using them as a source of carbon and energy.

The primary mechanism of biotic degradation for organotins is sequential dealkylation. canada.ca For Stannane, triethyl(1-methylethyl)-, this would involve the stepwise removal of the ethyl and isopropyl groups. This process is generally mediated by enzymes within the microorganisms. nih.gov The rate and extent of degradation can be influenced by various environmental factors, including temperature, pH, oxygen availability, and the microbial community present. nih.gov Generally, the toxicity of organotin compounds decreases as the number of alkyl groups attached to the tin atom decreases. nih.gov

Table 2: General Microbial Degradation of Stannane, triethyl(1-methylethyl)-

CompoundDegradation Product(s)
Stannane, triethyl(1-methylethyl)-Diethylisopropyltin species
Diethylisopropyltin speciesEthylisopropyltin species
Ethylisopropyltin speciesIsopropyltin or Ethyltin species
Isopropyltin or Ethyltin speciesInorganic Tin

It is important to note that while the general principles of organotin degradation are well-established, the specific rates and pathways for Stannane, triethyl(1-methylethyl)- would require dedicated experimental studies.

Stepwise Debutylation and Demethylation Processes

The primary mechanism for the environmental degradation of tri-substituted organotin compounds is a stepwise dealkylation process. This involves the sequential cleavage of the tin-carbon (Sn-C) bonds, leading to progressively less substituted and generally less toxic organotin species, and ultimately to inorganic tin. This process is analogous to what would be expected for Stannane, triethyl(1-methylethyl)-, where the ethyl and 1-methylethyl (isopropyl) groups would be cleaved from the tin atom.

Research has shown that the rate of this dealkylation can be influenced by both biotic and abiotic factors. Biotic degradation involves microorganisms, such as bacteria and fungi, which can metabolize these compounds. Abiotic degradation can be driven by factors like ultraviolet (UV) radiation from sunlight.

A study on the degradation of various organotin compounds under UV light by Akagi and Sakagami in 1971 demonstrated this stepwise process. For instance, triphenyltin (B1233371) monochloride was observed to degrade into diphenyltin (B89523) dichloride, then monophenyltin trichloride (B1173362), and finally to inorganic tin tetrachloride. epa.gov A similar sequential degradation was noted for dialkyltin compounds like dioctyltin (B90728) dichloride and dibutyltin (B87310) dichloride, which degraded to their monoalkyl forms before ultimately yielding inorganic tin. epa.gov

The following table illustrates the degradation timeline for selected organotin compounds when exposed to UV light, as reported by Akagi and Sakagami (1971). This provides a clear example of the stepwise nature of the degradation process.

Interactive Data Table: Degradation of Organotin Compounds under UV Exposure

Compound Degradation Product 1 Time to Peak (hours) Degradation Product 2 Time to Peak (hours) Final Product
Triphenyltin monochloride Diphenyltin dichloride 45 Monophenyltin trichloride 135 Tin tetrachloride
Dioctyltin dichloride Monooctyltin trichloride - - - Tin tetrachloride
Dibutyltin dichloride Monobutyltin dichloride - - - Tin tetrachloride

Data sourced from Akagi and Sakagami, 1971. epa.gov Note: Specific peak times for the degradation products of dioctyltin and dibutyltin were not provided in the source.

The rate at which different alkyl groups are cleaved from the tin atom is also a critical factor in the degradation pathway. Research on the reaction of tetraalkyltins with iodine has provided insights into the relative lability of different alkyl groups. The observed order of cleavage rates is: Methyl > Ethyl > n-Propyl > n-Butyl. researchgate.net This suggests that for a mixed alkyltin compound like Stannane, triethyl(1-methylethyl)-, the smaller ethyl groups would likely be cleaved from the tin atom more readily than the larger, branched 1-methylethyl (isopropyl) group.

Therefore, the anticipated degradation pathway for Stannane, triethyl(1-methylethyl)- would be a stepwise process beginning with the loss of one of the ethyl groups to form diethyl(1-methylethyl)stannane derivatives. This would be followed by the cleavage of the remaining ethyl groups and finally the isopropyl group, ultimately leading to inorganic tin.

The following table summarizes the relative cleavage rates of different alkyl groups from a tin atom.

Interactive Data Table: Relative Cleavage Rates of Alkyl Groups from Tetraalkyltins

Alkyl Group Relative Rate Constant (k2)
Methyl 6.81
Ethyl 0.8
n-Propyl 0.1
n-Butyl 0.04

Data reflects the rate of reaction with iodine and indicates the general trend of decreasing cleavage rate with increasing alkyl chain length. researchgate.net

Q & A

Q. What are the established synthetic routes for triethyl(1-methylethyl)stannane, and how do reaction conditions influence yield?

Triethyl(1-methylethyl)stannane can be synthesized via tin(IV) halide reduction using hydrides like Li[AlH₄]. For example, SnCl₄ reacts with Li[AlH₄] to yield stannane derivatives, with stoichiometric ratios and solvent choice (e.g., monoglyme or liquid ammonia) critically affecting purity and yield . Side reactions, such as oxidative decomposition in air, necessitate inert atmospheres and low-temperature conditions .

Q. Which spectroscopic techniques are most effective for characterizing triethyl(1-methylethyl)stannane?

Nuclear magnetic resonance (NMR) spectroscopy is pivotal. The tin-proton coupling in triethyl(1-methylethyl)stannane produces distinct ¹H NMR quartets (e.g., 1:3:3:1 splitting patterns at ~770 ppm), with line splittings (~110 Hz) reflecting J(¹¹⁹Sn-¹H) coupling constants . Stability studies in solvents like liquid ammonia or monoglyme require real-time NMR monitoring to detect decomposition products .

Q. How should researchers handle discrepancies in reported stability data for organotin compounds?

Conflicting stability data often arise from solvent interactions or trace impurities. For example, stannane decomposes rapidly in air but remains stable in anhydrous monoglyme for hours . Methodological transparency in reporting solvent purity, temperature, and atmospheric controls is essential to reconcile contradictions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of triethyl(1-methylethyl)stannane in cross-coupling reactions?

The compound’s reactivity hinges on the steric bulk of the (1-methylethyl) group and the electrophilicity of the tin center. Computational studies (e.g., density functional theory) can model transition states in Stille-type couplings, where ligand exchange at tin influences reaction rates . Experimental validation via kinetic isotope effects or Hammett plots is recommended .

Q. How can researchers optimize synthetic protocols to minimize hazardous byproducts?

Byproduct analysis via GC-MS or HPLC is critical. For example, dichloromethane solvent residues or unreacted SnCl₄ may persist in crude mixtures, requiring rigorous purification (e.g., fractional distillation under reduced pressure) . Green chemistry principles, such as substituting Li[AlH₄] with less pyrophoric reductants, should be explored .

Q. What computational tools are suitable for predicting the thermodynamic properties of triethyl(1-methylethyl)stannane?

Quantum chemical software (e.g., Gaussian, ORCA) can calculate enthalpy of vaporization (ΔvapH) and bond dissociation energies. NIST Chemistry WebBook data for analogous compounds (e.g., cyclohexane derivatives) provide benchmarks for validating computational models .

Methodological Guidance

Q. How should experimental protocols be designed to ensure reproducibility in organotin synthesis?

  • Documentation : Specify reagent purity (e.g., SnCl₄ ≥99.9%), solvent drying methods (e.g., molecular sieves for monoglyme), and reaction atmosphere (N₂/Ar) .
  • Characterization : Include NMR chemical shifts, coupling constants, and elemental analysis (e.g., C/H/N percentages) .
  • Safety : Address toxicity via fume hood use and waste disposal protocols for tin residues .

Q. What statistical approaches resolve contradictions in reaction yield data?

Multivariate analysis (e.g., ANOVA) can identify key variables (e.g., temperature, catalyst loading) affecting yield. Collaborative data-sharing platforms (e.g., Open Science Framework) enable meta-analyses of published datasets .

Tables for Key Data

Property Value/Technique Reference
¹H NMR Chemical Shift~770 ppm (quartet, J ≈ 110 Hz)
Decomposition in AirIgnites spontaneously
Preferred Solvent StabilityStable in monoglyme (>6 hours, 25°C)
Synthetic Yield Range60–85% (SnCl₄ + Li[AlH₄], –30°C)

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